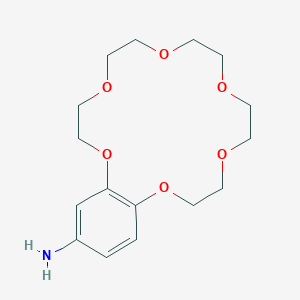

4'-Aminobenzo-18-crown-6

説明

4’-Aminobenzo-18-crown-6 is a cyclic compound widely used as an ionophore . It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier .

Synthesis Analysis

4’-Aminobenzo-18-crown-6 can be synthesized by a catalytic hydrogenation reaction . It can also be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ .Molecular Structure Analysis

The empirical formula of 4’-Aminobenzo-18-crown-6 is C16H25NO6 . Its molecular weight is 327.37 . The SMILES string representation of its structure isNc1ccc2OCCOCCOCCOCCOCCOc2c1 . Chemical Reactions Analysis

4’-Aminobenzo-18-crown-6 can be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes .Physical And Chemical Properties Analysis

4’-Aminobenzo-18-crown-6 is a technical grade compound with a quality level of 100 . It has ≤10% water impurities and should be stored at a temperature of 2-8°C .科学的研究の応用

Ternary Complex Formation

- Complex Creation with Crown Ether : The creation of ternary multi-component crystals using 18-crown-6, directed by hydrogen-bonding motifs, was studied. This research demonstrates how 18-crown-6 can preferentially bind protonated amino molecules, leading to the formation of ternary salts and controlling the location and nature of bonding sites for ternary crystal creation (Boardman et al., 2014).

Chemical Synthesis and Characterization

- Synthesis of Crown Ether Derivatives : A study on the synthesis of dibenzo-18-crown-6 derivatives, including di(nitrobenzo)-18-crown-6 and di(aminobenzo)-18-crown-6, highlights their high selectivity and the impact of various synthesis conditions (Wu et al., 2018).

- X-Ray Diffraction and Optical Spectral Study : Research on the reduction of 4'-nitrobenzo-18-crown-6 to 4'-aminobenzo-18-crown-6 and its subsequent use in synthesizing azo-dyes demonstrates the compound's utility in material science (Deshmukh et al., 2009).

Applications in Polymer and Sensor Technology

- Proton Conductivity in Polymers : A study on Tröger's base-linked poly(crown ether)s shows how these polymers exhibit proton conductivity under humid conditions. This is particularly significant in applications where the crown ethers' sub-nanometer-sized cavities play a crucial role (Patel et al., 2018).

- Colorimetric Sensing for Pb(II) Ion Detection : Research on gold nanoparticles coated with a dithiocarbamate-modified 4′-aminobenzo-18-crown-6 showcases its potential as a colorimetric probe for the selective detection of Pb(II) ions (Mehta et al., 2014).

Environmental and Analytical Applications

- Electrochemical Extraction of Sr2+ : A study involving the grafting of 4′-aminobenzo-18-crown-6 ether onto carbon felt for Sr2+ ion extraction from aqueous solutions and simulated seawater highlights its potential in environmental cleanup and resource recovery (Wang et al., 2021).

- Ratiometric Colorimetric Recognition of Hg2+ : The preparation of a multifunctional dye using dibenzo-18-crown-6 with p-amino benzoic acid for Hg(2+) selective ratiometric colorimetric detection provides an innovative approach for environmental monitoring (Yan et al., 2011).

Catalysis and Material Science

- Kilo Scale Synthesis and Purification : A paper discussing the synthesis and purification of 4,4’-[di t-butyldibenzo]-18-crown-6 and its applications in selectively extracting metal ions, useful in areas like nuclear waste treatment, underscores its relevance in industrial applications (Dutta et al., 2022).

Safety And Hazards

4’-Aminobenzo-18-crown-6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

4’-Aminobenzo-18-crown-6 can be used in the surface modification by coating with dithiocarbamate on AuNPs for use as a calorimetric probe for the detection of Pb (II) ions in wastewater . It can also be used as a precursor for the preparation of thiophene analogs containing copolymers of crown ether to study the chromic properties . It has the potential to functionalize the gold surface to fabricate an electrochemical sensor for the specific detection of potassium ions .

特性

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXYILUXRGTFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942732 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Aminobenzo-18-crown-6 | |

CAS RN |

205504-06-9, 68941-06-0 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminobenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2564374.png)

![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)

![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)

![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)

![6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2564385.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)

![2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2564391.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)